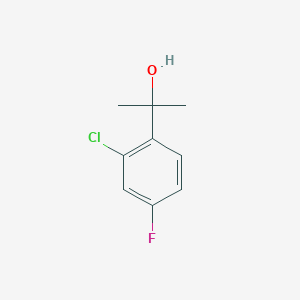
2-(2-Chloro-4-fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-fluorophenyl)propan-2-ol is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 2-chloro-4-fluorobenzene with magnesium to form a Grignard reagent, followed by reaction with acetone to yield this compound.
Friedel-Crafts Alkylation: Another method involves the alkylation of 2-chloro-4-fluorobenzene with propylene in the presence of a strong Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency.
Types of Reactions:
Oxidation: Oxidation of this compound can yield corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the replacement of chlorine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, strong bases, or nucleophiles.
Major Products Formed:
Oxidation: 2-(2-chloro-4-fluorophenyl)propanone, 2-(2-chloro-4-fluorophenyl)propanoic acid.
Reduction: 2-(2-chloro-4-fluorophenyl)propan-1-ol, 2-(2-chloro-4-fluorophenyl)propane-1,3-diamine.
Substitution: 2-(2,6-dichloro-4-fluorophenyl)propan-2-ol, 2-(2-chloro-4-fluorophenyl)propan-2-amine.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)propan-2-ol finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological properties, potentially serving as a precursor for drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloro-4-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. Molecular targets and pathways involved can include enzymes or receptors critical to microbial survival.
Comparison with Similar Compounds
2-(2-Chlorophenyl)propan-2-ol
2-(4-Fluorophenyl)propan-2-ol
2-(2,4-Dichlorophenyl)propan-2-ol
Uniqueness: 2-(2-Chloro-4-fluorophenyl)propan-2-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity compared to compounds with only one type of halogen substituent.
Properties
CAS No. |
51788-82-0 |
|---|---|
Molecular Formula |
C9H10ClFO |
Molecular Weight |
188.62 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3 |
InChI Key |
SUZZJQVBUZDTML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



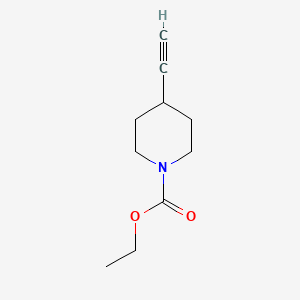

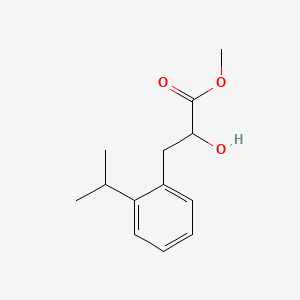
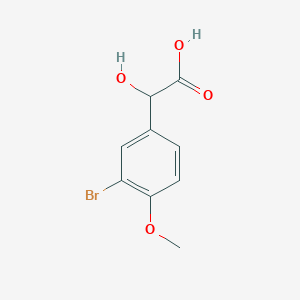
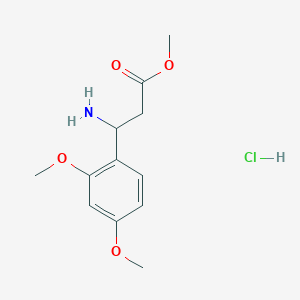

![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)

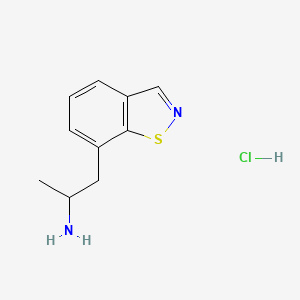

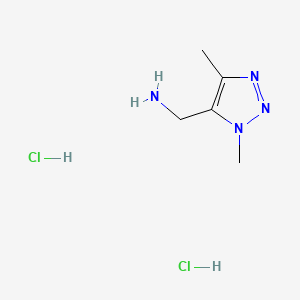
![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

